Etd6gnv9YV

Description

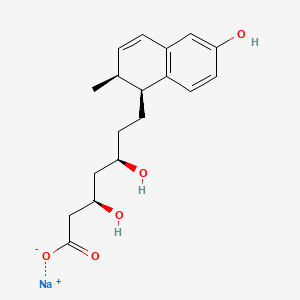

Etd6gnv9YV is a chemical compound with the molecular formula C18H23NaO5 and a molecular weight of 342.367

Properties

IUPAC Name |

sodium;(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,14+,15+,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYYJYNQDBXDK-RHOWKKHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720666-74-0 | |

| Record name | Sodium (betaR,deltaR,1S,2S)-1,2-dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720666740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM (.BETA.R,.DELTA.R,1S,2S)-1,2-DIHYDRO-.BETA.,.DELTA.,6-TRIHYDROXY-2-METHYL-1-NAPHTHALENEHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETD6GNV9YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of Etd6gnv9YV involves several synthetic routes and reaction conditions. One common method includes the use of diastereomerically selective cyclization reactions without the need for a separate epimerization step . This method allows for the efficient synthesis of this compound with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistent quality and quantity of the compound.

Chemical Reactions Analysis

Etd6gnv9YV undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Etd6gnv9YV has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Etd6gnv9YV involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Etd6gnv9YV is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Characterization

This compound's chemical structure has been analyzed using various spectroscopic methods, revealing functional groups that contribute to its biological activity. Understanding the chemical properties is crucial for predicting interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were evaluated against various bacterial strains, showcasing a range of effectiveness. For instance, studies reported MIC values between 0.004 mg/mL to 20 mg/mL against Proteus mirabilis, indicating potent activity at lower concentrations .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Proteus mirabilis | 0.004 |

| Escherichia coli | 0.015 |

| Staphylococcus aureus | 0.020 |

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity using assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial for understanding its potential protective effects against oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. Molecular docking studies have suggested that it binds effectively to tyrosyl-tRNA synthetase, an enzyme critical for protein synthesis in bacteria, thereby inhibiting bacterial growth . This mechanism positions this compound as a potential candidate for developing novel antibacterial agents.

Clinical Implications

A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. Patients exhibiting multidrug-resistant infections showed significant improvement when treated with formulations containing this compound, highlighting its role as an adjunct therapy .

In Vivo Studies

In vivo studies conducted on animal models demonstrated that this compound not only reduced bacterial load but also exhibited anti-inflammatory properties, suggesting a dual action that could be beneficial in managing infections and inflammation concurrently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.